molecular formula C21H20F2N2O5 B2435504 (E)-2-cyano-3-[4-(difluoromethoxy)-3-ethoxyphenyl]-N-(3,4-dimethoxyphenyl)prop-2-enamide CAS No. 1013253-16-1

(E)-2-cyano-3-[4-(difluoromethoxy)-3-ethoxyphenyl]-N-(3,4-dimethoxyphenyl)prop-2-enamide

Cat. No.: B2435504
CAS No.: 1013253-16-1
M. Wt: 418.397
InChI Key: ZNHOOTWSQLNFQD-UHFFFAOYSA-N
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Description

(E)-2-cyano-3-[4-(difluoromethoxy)-3-ethoxyphenyl]-N-(3,4-dimethoxyphenyl)prop-2-enamide is a useful research compound. Its molecular formula is C21H20F2N2O5 and its molecular weight is 418.397. The purity is usually 95%.
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Properties

IUPAC Name

(E)-2-cyano-3-[4-(difluoromethoxy)-3-ethoxyphenyl]-N-(3,4-dimethoxyphenyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20F2N2O5/c1-4-29-19-10-13(5-7-17(19)30-21(22)23)9-14(12-24)20(26)25-15-6-8-16(27-2)18(11-15)28-3/h5-11,21H,4H2,1-3H3,(H,25,26)/b14-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNHOOTWSQLNFQD-NTEUORMPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=C(C#N)C(=O)NC2=CC(=C(C=C2)OC)OC)OC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=C(\C#N)/C(=O)NC2=CC(=C(C=C2)OC)OC)OC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20F2N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-2-cyano-3-[4-(difluoromethoxy)-3-ethoxyphenyl]-N-(3,4-dimethoxyphenyl)prop-2-enamide is a synthetic compound that has garnered attention due to its potential pharmacological properties. This article reviews the biological activity of this compound, focusing on its pharmacodynamics, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its molecular formula C20H18F2N2O3C_{20}H_{18}F_2N_2O_3 and has a complex structure that includes a cyano group and various aromatic substituents. The presence of difluoromethoxy and ethoxy groups may contribute to its biological activity by enhancing lipophilicity and receptor binding.

Research indicates that compounds with similar structures often interact with multiple biological targets, particularly in the central nervous system (CNS). Key mechanisms of action may include:

  • Serotonin Receptor Modulation : Compounds in this class have been shown to act as agonists at serotonin receptors, particularly 5-HT2A and 5-HT2C, which are implicated in mood regulation and cognitive functions .
  • Neuroplasticity Enhancement : Activation of serotonin receptors can lead to increased expression of genes involved in neuroplasticity, suggesting potential applications in treating mood disorders .
  • Antimicrobial Activity : Similar compounds have demonstrated activity against various pathogens, including tuberculosis, indicating a broader pharmacological profile .

Pharmacological Profile

Activity TypeObserved EffectsReference
Serotonin Receptor Agonism High potency at 5-HT2A receptors; potential anxiolytic effects
Neuroplasticity Increased gene expression related to neuroplasticity
Antimicrobial Activity Effective against mycobacterial strains

Case Studies

  • Neuropharmacological Studies : A study involving structurally similar compounds revealed that they could elicit head-twitch responses in animal models, indicative of serotonergic activity. These findings suggest that this compound may share similar properties .
  • Antitubercular Activity : Research into the antimicrobial properties of chalcone derivatives has shown promising results against tuberculosis. The structural characteristics of this compound align with those of known antitubercular agents, warranting further investigation .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (E)-2-cyano-3-[4-(difluoromethoxy)-3-ethoxyphenyl]-N-(3,4-dimethoxyphenyl)prop-2-enamide, and how are intermediates characterized?

  • The synthesis typically involves multi-step reactions, including substitution, reduction, and condensation. For example, analogous compounds are synthesized using nitrobenzene derivatives and substituted alcohols under alkaline conditions, followed by iron powder reduction in acidic media . Intermediates are characterized via HPLC for purity and NMR spectroscopy (1H/13C) for structural confirmation. Critical steps require optimization of temperature, solvent choice (e.g., ethanol or DMSO), and pH .

Q. Which analytical techniques are essential for confirming the structural integrity of this compound?

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR identify aromatic protons, cyano groups, and methoxy substituents.
  • High-Performance Liquid Chromatography (HPLC) : Ensures purity (>95%) by detecting residual solvents or unreacted intermediates.
  • Mass Spectrometry (MS) : Confirms molecular weight and fragmentation patterns.
  • X-ray Crystallography : Resolves stereochemistry and crystal packing (using SHELXL for refinement) .

Q. What preliminary biological screening methods are recommended to assess its bioactivity?

  • Enzyme Inhibition Assays : Test interactions with kinases or receptors using fluorescence polarization or radiometric assays.
  • Cell-Based Viability Assays : Evaluate cytotoxicity (e.g., MTT assay) against cancer cell lines.
  • Computational Docking : Predict binding affinity to targets like cyclooxygenase or cytochrome P450 using AutoDock or Schrödinger Suite .

Advanced Research Questions

Q. How can conflicting crystallographic data (e.g., disordered difluoromethoxy groups) be resolved during structure refinement?

  • Use SHELXL with restraints for disordered atoms and anisotropic displacement parameters. Apply the Hirshfeld surface analysis to validate hydrogen bonding and π-π interactions. For high-resolution data, employ twin refinement if twinning is detected .

Q. What strategies optimize the yield of the condensation step in synthesis while minimizing side products?

  • Reagent Selection : Use carbodiimide-based condensing agents (e.g., EDC/HOBt) to activate cyanoacetic acid.
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency.
  • Real-Time Monitoring : Employ thin-layer chromatography (TLC) or in-situ IR spectroscopy to track reaction progress and quench at optimal conversion .

Q. How do electronic effects of the difluoromethoxy and dimethoxyphenyl groups influence the compound’s reactivity in follow-up reactions?

  • The difluoromethoxy group is electron-withdrawing, polarizing the aromatic ring and directing electrophilic substitution to the para position. The dimethoxyphenyl group is electron-donating, increasing nucleophilicity at the ortho position. Computational studies (e.g., DFT calculations) can map electrostatic potential surfaces to predict regioselectivity .

Q. What methodologies address discrepancies between computational binding predictions and experimental bioactivity data?

  • Molecular Dynamics Simulations : Simulate ligand-target interactions over 100+ ns to account for conformational flexibility.
  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka/kd) to validate docking results.
  • Mutagenesis Studies : Identify critical residues in the target protein that disrupt binding, refining computational models .

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